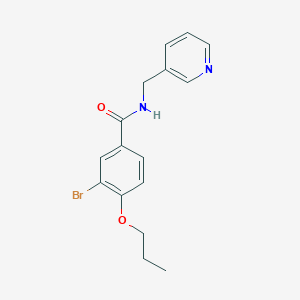

![molecular formula C20H24N2O4 B268897 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268897.png)

4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide, also known as DPA-714, is a small molecule radioligand that has been extensively studied for its potential applications in the field of molecular imaging. Molecular imaging is an innovative technique that allows researchers to visualize and measure biological processes at the molecular level in living organisms. DPA-714 is a promising candidate for molecular imaging studies due to its high affinity for the translocator protein (TSPO), which is overexpressed in activated microglia, astrocytes, and other immune cells in the brain and peripheral tissues.

Wissenschaftliche Forschungsanwendungen

4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has been extensively studied for its potential applications in the field of molecular imaging. Molecular imaging allows researchers to visualize and measure biological processes at the molecular level in living organisms. 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide is a promising candidate for molecular imaging studies due to its high affinity for the TSPO, which is overexpressed in activated microglia, astrocytes, and other immune cells in the brain and peripheral tissues. 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has been used in preclinical studies to visualize and quantify neuroinflammation, neurodegeneration, and tumor growth in animal models. 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has also been used in clinical studies to evaluate the efficacy of new drugs for the treatment of neuroinflammatory and neurodegenerative diseases.

Wirkmechanismus

The TSPO is a mitochondrial protein that is involved in the regulation of several biological processes, including steroidogenesis, apoptosis, and inflammation. The TSPO is overexpressed in activated microglia, astrocytes, and other immune cells in the brain and peripheral tissues. 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide binds to the TSPO with high affinity and specificity, allowing researchers to visualize and quantify the expression of the TSPO in living organisms. The binding of 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide to the TSPO leads to the accumulation of radioactivity in the target tissue, which can be detected and quantified using positron emission tomography (PET) or single-photon emission computed tomography (SPECT).

Biochemical and Physiological Effects:

4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has been shown to have minimal biochemical and physiological effects in animal models and humans. 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide is rapidly metabolized and excreted from the body, with a half-life of approximately 1 hour in humans. 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has been shown to be safe and well-tolerated in clinical studies, with no significant adverse events reported.

Vorteile Und Einschränkungen Für Laborexperimente

4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has several advantages for lab experiments, including high affinity and specificity for the TSPO, rapid metabolism and excretion from the body, and minimal biochemical and physiological effects. 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide can be used to visualize and quantify the expression of the TSPO in living organisms, allowing researchers to study the role of the TSPO in various biological processes. However, 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide also has several limitations for lab experiments, including the need for specialized equipment and expertise for PET or SPECT imaging, the high cost of radiolabeled 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide, and the limited availability of 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide for research purposes.

Zukünftige Richtungen

There are several future directions for research on 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide, including the development of new radiolabeled probes for molecular imaging, the evaluation of the efficacy of new drugs for the treatment of neuroinflammatory and neurodegenerative diseases, and the investigation of the role of the TSPO in various biological processes. 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide has the potential to be used in a wide range of applications, including the diagnosis and monitoring of neuroinflammatory and neurodegenerative diseases, the evaluation of drug efficacy and safety, and the study of the underlying mechanisms of various biological processes. Further research is needed to fully explore the potential applications of 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide in molecular imaging and other fields.

Synthesemethoden

The synthesis of 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide involves several chemical reactions, starting from commercially available starting materials. The first step involves the protection of the amine group in 2-methoxyethylamine with tert-butyldimethylsilyl chloride (TBDMS-Cl) to yield the corresponding TBDMS-protected amine. The second step involves the reaction of 2,6-dimethylphenol with ethyl chloroformate in the presence of triethylamine to yield the corresponding ethyl ester. The third step involves the reaction of the ethyl ester with the TBDMS-protected amine in the presence of N,N-diisopropylethylamine (DIPEA) and 1-hydroxybenzotriazole (HOBt) to yield the corresponding amide. The final step involves the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to yield 4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide.

Eigenschaften

Produktname |

4-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide |

|---|---|

Molekularformel |

C20H24N2O4 |

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-methoxyethyl)benzamide |

InChI |

InChI=1S/C20H24N2O4/c1-14-5-4-6-15(2)19(14)26-13-18(23)22-17-9-7-16(8-10-17)20(24)21-11-12-25-3/h4-10H,11-13H2,1-3H3,(H,21,24)(H,22,23) |

InChI-Schlüssel |

OKUZGXMLLSYOHX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)NCCOC |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)NCCOC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268817.png)

![4-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B268818.png)

![4-[(1-naphthylacetyl)amino]-N-propylbenzamide](/img/structure/B268821.png)

![2-fluoro-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268823.png)

![2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268824.png)

![2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268827.png)

![5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268829.png)

![5-bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B268832.png)

![N-butyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B268833.png)

![5-bromo-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B268837.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B268838.png)